molecular formula C25H36O10 B1671576 Simarubaceae CAS No. 1448-23-3

Simarubaceae

Cat. No. B1671576
CAS RN: 1448-23-3
M. Wt: 496.5 g/mol
InChI Key: LZKVXMYVBSNXER-PGGNBUIBSA-N
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Description

Simaroubaceae is a family of plants that is mostly tropical and includes about 22 genera and approximately 120 species . The family is known for its diverse range of secondary metabolites . The best-known species is the temperate Chinese tree-of-heaven Ailanthus altissima .


Synthesis Analysis

Simaroubaceae is known to have a diverse range of secondary metabolites. Plants from this family are used as medicine to cure cancer and many other diseases . Isolation of diverse chemical compounds from Simaroubaceae on its stem bark, root bark, and leaves have been reported .


Molecular Structure Analysis

The Simaroubaceae family is characterized by the presence of Quassinoids and secondary metabolites responsible for the biological activities . Quassinoids are natural products formed by oxidative degradation of triterpene derivatives .


Chemical Reactions Analysis

The family Simaroubaceae is grouped in the order Rutales and is known to have a diverse range of secondary metabolites . The Simaroubaceae family has been the subject of many studies regarding its chemical constitution and numerous compounds were isolated and their structure were elucidated .


Physical And Chemical Properties Analysis

Simaroubaceae is a family of plants that is mostly tropical and includes about 22 genera and approximately 120 species . The family is known for its diverse range of secondary metabolites .

Scientific Research Applications

Pharmacological Potential

  • Anti-ulcer Activity : Simaba ferruginea, a Simarubaceae species, has shown anti-ulcer effects in animal models. The methanol extract and canthin-6-one alkaloid from this plant exhibited gastroprotective effects, involving antioxidant mechanisms and reduction of pro-inflammatory cytokines (Almeida et al., 2011).

  • Antimicrobial Properties : The methanol extract of Simaba ferruginea and its alkaloid canthin-6-one demonstrated significant antibacterial and antifungal activities. These findings support the traditional use of Simaba ferruginea in treating bacterial infections and highlight the potential of canthin-6-one as an antifungal agent (Gazoni et al., 2018).

  • Anti-Cancer Potential : A study focused on the relationship between hepatocellular carcinoma and compounds from Simarubaceae, using network pharmacology and molecular docking techniques. It identified several compounds with promising anti-hepatoma activity (Wen et al., 2021).

Botanical and Chemical Studies

  • Botanical Diversity and Chemical Composition : A comprehensive review of the Simaroubaceae family highlighted its botanical diversity and the wide spectrum of biological activities of its quassinoids, with applications ranging from antitumor to antiparasitic (Alves et al., 2014).

  • Molecular Phylogeny : Research on the molecular phylogeny of Simaroubaceae, including the largest genus Simaba, has provided insights into the genetic relationships and evolutionary history within the family (Clayton et al., 2007).

  • excelsa, a member of the Simarubaceae family, revealed the presence of various phytochemicals such as carbohydrates, proteins, phytosterols, and triterpenenoids in its stem bark. These findings aid in establishing pharmacopoeial standards and assessing the quality and efficacy of herbal medicines derived from this species (Srivastava et al., 2014).

Additional Research Areas

  • Floral Structure and Anatomy : The study of floral structure and anatomy in Simaba, the largest genus in the Simaroubaceae family, revealed novel structural features and variations, contributing to the understanding of taxonomy and phylogeny within the genus (Alves et al., 2016).

  • Chemoprofiling : Chemoprofiling of Simarouba glauca, another member of the family, has been conducted to identify bioactive compounds responsible for its medicinal properties. This research provides a scientific basis for its traditional medicinal uses (Kothale & Rothe, 2013).

  • DNA Marker Development : Research on Simarouba glauca has led to the development of a DNA marker linked to sex, aiding in the identification of male and female seedlings, which is crucial for cultivation and genetic improvement of this species (Simon et al., 2009).

Safety And Hazards

The residual cake left after processing the crude fat from the seed contains a toxin . The best-known species is the temperate Chinese tree-of-heaven Ailanthus altissima, which has become a cosmopolitan weed tree of urban areas .

Future Directions

The primary center of diversity for Simaroubaceae is in tropical America, and new contributions have been recently made regarding members of the family in the region, including descriptions of several new taxa . Besides aiming to contribute to a better knowledge of a family with past controversial limits, we emphasize research topics in which the current scarcity of data demands further investigation .

properties

IUPAC Name

[(1S,4R,5R,6R,7S,8R,11R,13S,16S,17S,18S,19R)-4,5,16,17-tetrahydroxy-6,14,18-trimethyl-9-oxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (2S)-2-hydroxy-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O10/c1-6-22(4,31)21(30)35-16-15-11(3)17(27)25(32)20-23(5)12(10(2)7-13(26)18(23)28)8-14(34-19(16)29)24(15,20)9-33-25/h7,11-18,20,26-28,31-32H,6,8-9H2,1-5H3/t11-,12+,13+,14-,15-,16-,17-,18-,20-,22+,23-,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKVXMYVBSNXER-YZPKDWIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)OC1C2C(C(C3(C4C2(CO3)C(CC5C4(C(C(C=C5C)O)O)C)OC1=O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@](C)(C(=O)O[C@@H]1[C@H]2[C@H]([C@H]([C@]3([C@H]4[C@@]2(CO3)[C@@H](C[C@@H]5[C@@]4([C@@H]([C@H](C=C5C)O)O)C)OC1=O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201030656
Record name Glaucarubin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201030656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Simarubaceae

CAS RN

1448-23-3
Record name (1β,2α,11β,12α,15β)-11,20-Epoxy-1,2,11,12-tetrahydroxy-15-[(2S)-2-hydroxy-2-methyl-1-oxobutoxy]picras-3-en-16-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GLAUCARUBIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14975
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glaucarubin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201030656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLAUCARUBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH6H7VS52J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,290
Citations
IABS Alves, HM Miranda, LAL Soares… - Revista Brasileira de …, 2014 - SciELO Brasil
… Extensive bibliography regarding the botanical aspects of the Simarubaceae family composition was found. The subfamilies' affinities have been thoroughly discussed, and five of its six …
Number of citations: 122 www.scielo.br
HP Nooteboom - Flora Malesiana-Series 1, Spermatophyta, 1960 - repository.naturalis.nl
Trees or shrubs, in Mal. evergreen or almost so, usually containing very bitter substances. Twigs pithy. Hairs mostly simple and 1-cellular, sometimes glandularcapitate. Leaves (in Mal.) …
Number of citations: 81 repository.naturalis.nl
GK Brizicky - Journal of the Arnold Arboretum, 1962 - JSTOR
The rather heterogeneous family includes six sharply delimited subfamilies. Evidence from wood anatomy supports the segregation of at least some as distinct families, but, since data …
Number of citations: 26 www.jstor.org
IE Webber - American Journal of Botany, 1936 - JSTOR
The characteristics of 117 wood specimens, representing 58 species of the Simarubaceae, have been studied in relation to Engler's major taxonomic divisions of the family. The …
Number of citations: 49 www.jstor.org
Z Su, H Huang, J Li, Y Zhu, R Huang, SX Qiu - Tropical Journal of …, 2013 - ajol.info
Purpose: To investigate the chemical composition and antitumor activity of the petroleum ether extract of the dried ripe fruits of Brucea javanica. Methods: The composition of petroleum …
Number of citations: 33 www.ajol.info
T Stuhlfauth, H Fock, H Huber, K Klug - Biochemical systematics and …, 1985 - Elsevier
The fatty acid composition of the fruit oils or seed oils of Pittosporaceae (eight genera, 10 species), Araliaceae (two species), Simarubaceae (three species), and of one umbelliferous …
Number of citations: 37 www.sciencedirect.com
S Desai - Cytologia, 1960 - jstage.jst.go.jp
Materials and methods Iron acetocarmine squash technique was the most satisfactory one for staining chromosomes. Flower buds were collected from plants growing in their natural …
Number of citations: 24 www.jstage.jst.go.jp
AK Tripathi, DC Jain - Phytotherapy Research, 1993 - Wiley Online Library
Bioassay directed fractionation of the methanol extract of the stem bark of Ailanthus excelsa (Simarubaceae) led to the isolation and identification of an antifeedant constituent excelsin. …
Number of citations: 22 onlinelibrary.wiley.com
GC SM - Revista de Biología Tropical, 1997 - europepmc.org
All the assays were done with an aqueous preparation of dry wood from Quassia amara (Simarubaceae). For the hippocratic assay, 12 female SDN rats were used, with an average …
Number of citations: 16 europepmc.org
FM Wizneh, MZ Asmawi - Phcog J, 2014 - phcogj.com
Eurycoma longifolia Jack is a tall slender shrub-tree which is well-reputed among the natives of South East Asia for its potent aphrodisiac effect. Its root extracts have shown important …
Number of citations: 10 www.phcogj.com

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